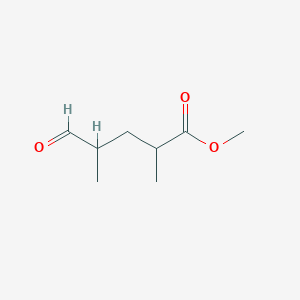![molecular formula C9H14 B14734378 Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- CAS No. 6541-60-2](/img/structure/B14734378.png)
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl-, also known as 7,7-dimethylbicyclo[2.2.1]hept-2-ene, is a cyclic olefin with the molecular formula C10H16. This compound is a derivative of norbornene, featuring two additional methyl groups at the 7th position. It is commonly used in organic synthesis and polymer chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- can be synthesized through various methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and isoprene, followed by hydrogenation and subsequent dehydrogenation steps to introduce the double bond at the 2nd position .
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- often involves the use of transition metal catalysts to facilitate the polymerization and dimerization processes. For instance, the vinylic polymerization of norbornene derivatives with cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported .
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenation reactions using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed
Epoxides: Formed through oxidation reactions.
Saturated Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Produced through substitution reactions.
科学的研究の応用
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- involves its ability to undergo various chemical transformations due to the strained nature of its bicyclic structure. The double bond at the 2nd position is particularly reactive, making it a suitable candidate for polymerization and other addition reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .
類似化合物との比較
Similar Compounds
Norbornene: The parent compound, lacking the additional methyl groups at the 7th position.
Bicyclo[2.2.1]hept-2-ene, 1,7,7-trimethyl-: Another derivative with a different substitution pattern.
Bicyclo[2.2.1]hept-2-ene, 2,3-dimethyl-: A derivative with methyl groups at the 2nd and 3rd positions
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other norbornene derivatives. The presence of the two methyl groups at the 7th position enhances its stability and influences its chemical behavior, making it valuable in various applications .
特性
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-9(2)7-3-4-8(9)6-5-7/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDNIXBGBXFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486787 |
Source


|
| Record name | Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6541-60-2 |
Source


|
| Record name | Bicyclo[2.2.1]hept-2-ene, 7,7-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
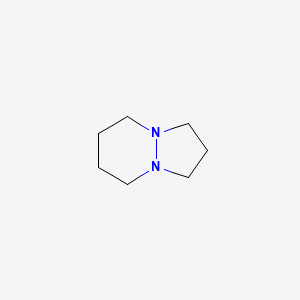
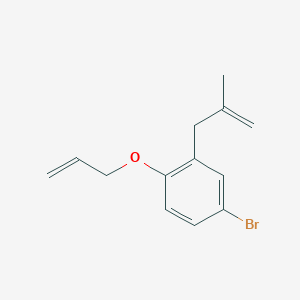
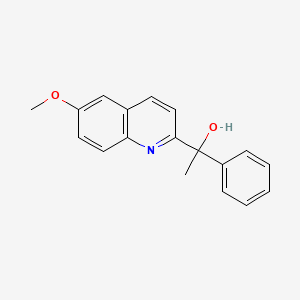
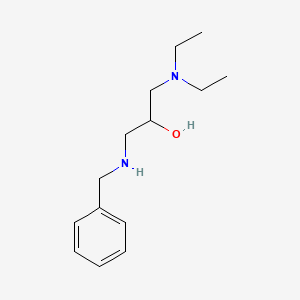
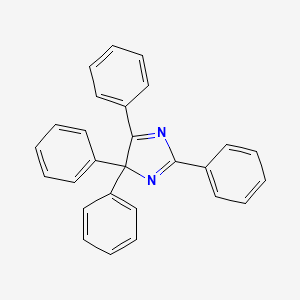

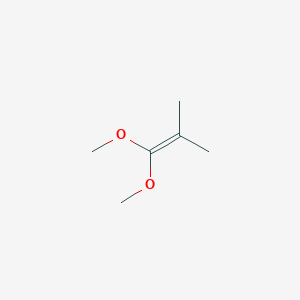
![N,N'-dimethyl-1-(3-nitrophenyl)-N-[(E)-(3-nitrophenyl)methylideneamino]-N'-[(Z)-(3-nitrophenyl)methylideneamino]methanediamine](/img/structure/B14734357.png)
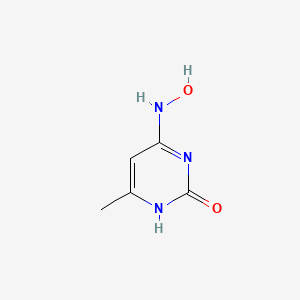
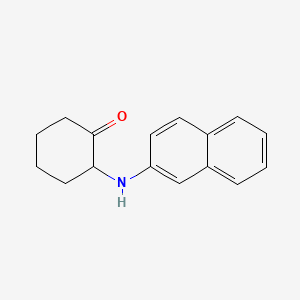

![1-Naphthalenol, 2-[(6-ethoxy-2-benzothiazolyl)azo]-4-methoxy-](/img/structure/B14734370.png)
![[(4-Acetyloxyphenyl)-propanoyloxymethyl] propanoate](/img/structure/B14734384.png)
